

"physicochemical properties of 2-(2-Bromo-4-chlorophenoxy)acetic acid"

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-(2-Bromo-4-chlorophenoxy)acetic acid |
| Cat. No.: | B1269143 |

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This technical guide provides a detailed overview of the physicochemical properties of **2-(2-Bromo-4-chlorophenoxy)acetic acid**, alongside experimental protocols for their determination and insights into its biological mode of action. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.

Compound Identity and Properties

2-(2-Bromo-4-chlorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative. The precise experimental physicochemical data for this specific compound is limited in publicly accessible literature. Therefore, data for structurally similar compounds are provided for comparison where necessary.

Table 1: Physicochemical Properties of **2-(2-Bromo-4-chlorophenoxy)acetic acid** and Related Compounds

| Property | 2-(2-Bromo-4-chlorophenoxy)acetic acid | 2-Bromo-4-chlorophenylacetic acid (Isomer) | 4-Chlorophenoxyacetic acid (Analogue) |
|-------------------|---|---|--|
| CAS Number | 77228-66-1[1][2] | 52864-56-9[3][4] | 122-88-3[5][6] |
| Molecular Formula | C ₈ H ₆ BrClO ₃ [1][2] | C ₈ H ₆ BrClO ₂ [3][4] | C ₈ H ₇ ClO ₃ [5] |
| Molecular Weight | 265.50 g/mol [1] | 249.49 g/mol [3][4] | 186.59 g/mol [5] |
| Appearance | Data not available | Off-white powder / solid[3] | White to light beige powder/crystalline[5][6] |
| Melting Point | Data not available | 120-129 °C[3] | 156.5 °C[5] |
| Boiling Point | Data not available | Data not available | Data not available |
| Water Solubility | Data not available | Data not available | 957 mg/L at 25 °C[5] |
| pKa | Data not available | Data not available | 3.56[5] |
| LogP (XlogP) | 2.9 (Predicted)[7] | Data not available | 2.25[5] |

Note: 2-Bromo-4-chlorophenylacetic acid is an isomer, not the target compound. 4-Chlorophenoxyacetic acid is a structural analogue provided for comparative purposes.

Biological Activity: A Synthetic Auxin

Phenoxyacetic acids, including **2-(2-Bromo-4-chlorophenoxy)acetic acid**, are recognized primarily for their role as synthetic auxins.[8][9][10] Auxins are a class of plant hormones that regulate many aspects of plant growth and development.[11][12] At high concentrations, synthetic auxins like phenoxyacetic acids act as herbicides, particularly against broadleaf weeds.[8][13]

The mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA).[8][9] The synthetic auxin binds to auxin receptors, such as the TIR1/AFB protein family, leading to an overstimulation of auxin-responsive genes.[14][15][16] This disrupts normal plant processes, causing uncontrolled cell division and elongation, which ultimately leads to the death of susceptible plants.[8][11]

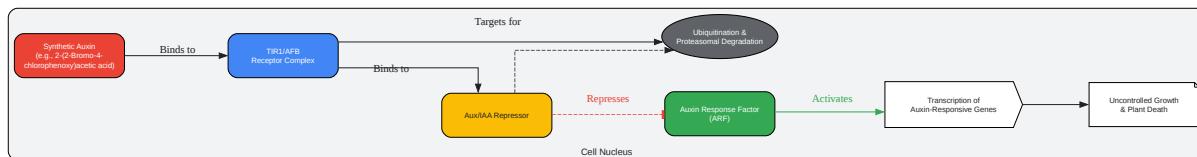


Figure 1: Simplified Auxin/Phenoxyacetic Acid Signaling Pathway

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Caption: Simplified Auxin/Phenoxyacetic Acid Signaling Pathway.

Experimental Protocols for Physicochemical Properties

Standardized methods are used to determine the physicochemical properties of chemical compounds. The following are detailed methodologies for key experiments.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. Potentiometric titration is a precise and common method for its determination.[17][18]

Methodology: Potentiometric Titration

- Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol) if solubility is low, to create a solution of known concentration (e.g., 0.01 M).[18]
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (where half of the acid has been neutralized).[\[17\]](#)

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its behavior in biological systems. The shake-flask method is the gold standard for experimental LogP determination.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation.[\[19\]](#)[\[22\]](#) The phases are then separated.
- Sample Preparation: A known amount of the test compound is dissolved in either the n-octanol or the aqueous phase.
- Partitioning: The solution from step 2 is combined with the other phase in a separatory funnel or vial. The mixture is then shaken mechanically for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[\[23\]](#)
- Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to break up any emulsions.[\[20\]](#)
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[\[22\]](#)

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

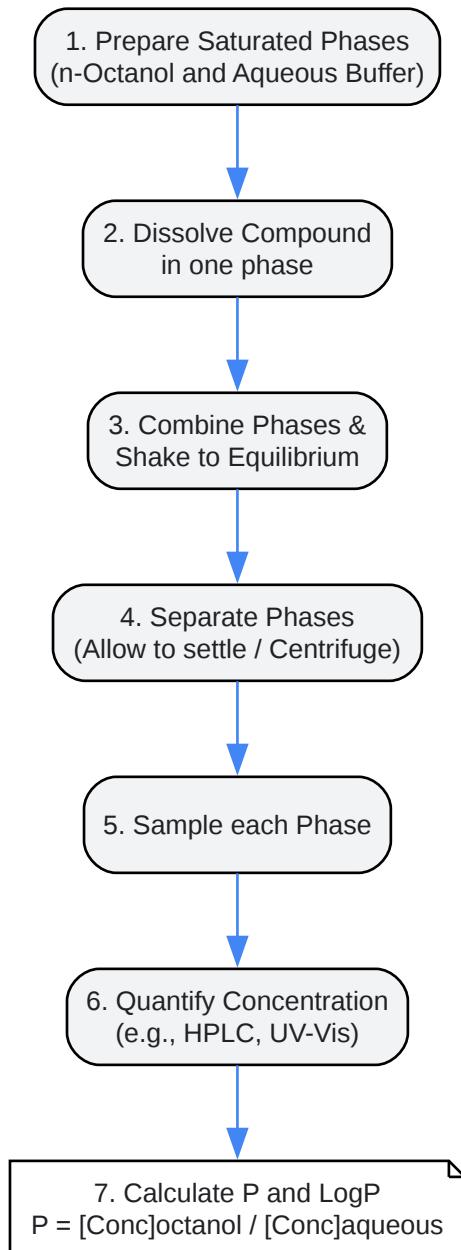


Figure 2: Workflow for LogP Determination via Shake-Flask Method

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Caption: Workflow for LogP Determination via Shake-Flask Method.

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